molecular formula C10H12BrClO B1528408 4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene CAS No. 936731-47-4

4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene

Cat. No.: B1528408
CAS No.: 936731-47-4
M. Wt: 263.56 g/mol
InChI Key: BNAGHSMTOIWQIF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene is a useful research compound. Its molecular formula is C10H12BrClO and its molecular weight is 263.56 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Optimization

A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives, including 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, has been developed. This method involves reactions between differently substituted phenol and aniline derivatives with propargyl bromide, showing high yields and potential for antibacterial and antiurease activities. The synthesis process is optimized by selecting appropriate solvents and bases, highlighting the significance of electron-withdrawing groups in facilitating product formation. This synthesis route is noted for its low cost, high efficiency, and the potential biological activity of the synthesized compounds (Batool et al., 2014).

Material Science Applications

In material science, the compound has been used as a building block for advanced polymer synthesis. For instance, it served as a bifunctional initiator in the cationic ring opening polymerization of tetrahydrofuran, leading to the development of poly(p-phenylene) graft copolymers with unique solubility and thermal properties. This application demonstrates the compound's role in creating polymers with potential for diverse material science applications (Cianga, Hepuzer, & Yagcı, 2002).

Chemical Characterization and Derivative Synthesis

Chemical characterization and further derivative synthesis of 4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene have been explored, demonstrating its versatility in organic synthesis. This includes the preparation of novel non-peptide CCR5 antagonists through reactions with piperidin-4-one derivatives, showcasing the compound's utility in synthesizing biologically active molecules. Such studies provide insights into the structural properties and potential therapeutic applications of the derivatives synthesized from this compound (Cheng De-ju, 2014).

Properties

IUPAC Name

4-(bromomethyl)-2-chloro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAGHSMTOIWQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.